1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group, a sulfonyl group, and a piperidine ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carboxylic acid group, which may affect its reactivity and biological activity.
1-[(4-Aminophenyl)sulfonyl]piperidine-4-methanol: This compound contains a methanol group instead of a carboxylic acid group, leading to differences in solubility and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's structure features a piperidine ring with a sulfonyl group and a carboxylic acid moiety, which contribute to its reactivity and biological interactions. The molecular formula is C13H16N2O5S, with a molecular weight of 312.34 g/mol.
This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. It can bind to specific enzymes or receptors, altering their activity and impacting various biochemical pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and urea metabolism, respectively .
Antimicrobial Activity
Research indicates that the compound possesses notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibitory effects:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
Staphylococcus aureus | 8 µg/mL |
Salmonella typhi | 12 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antibiotics .
Anti-inflammatory and Analgesic Properties
The compound's anti-inflammatory activity has been compared to standard treatments such as indomethacin. In experimental models, it exhibited significant reductions in inflammation markers, indicating its potential for treating inflammatory diseases . Additionally, its analgesic properties have been linked to its interaction with pain modulation pathways.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an adjunct therapy in oncology .
Case Studies
- Enzyme Inhibition Study : A study focused on the inhibition of AChE revealed that the compound had an IC50 value of approximately 0.63 µM, demonstrating potent activity compared to standard inhibitors. This suggests its utility in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .
- Antimicrobial Efficacy : In a comparative study involving various synthesized derivatives of piperidine compounds, this compound showed superior antimicrobial activity against Klebsiella pneumoniae and Fusarium oxysporum, with MIC values significantly lower than those of commercial antibiotics .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid | Similar structure; different amino substitution | Moderate AChE inhibition |
1-[(4-Chlorophenyl)sulfonyl]piperidine derivatives | Substituted phenyl group; enhanced solubility | Strong antibacterial activity |
Meperidinic acid | Analgesic properties; lacks sulfonyl group | Effective analgesic but less versatile |
The unique combination of functional groups in this compound contributes to its distinct biological profile compared to these analogs .
Properties
IUPAC Name |
1-(4-aminophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHLHCTVDYONGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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